

An In-depth Technical Guide to the Synthesis of 1-Phenyl-5-mercaptotetrazole

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Compound of Interest

Compound Name: 1-Phenyltetrazole-5-thiol

Cat. No.: B125466

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This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Phenyl-5-mercaptotetrazole (PMT), a versatile heterocyclic compound with significant applications in pharmaceuticals, agrochemicals, and material science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

1-Phenyl-5-mercaptotetrazole (PMT), also known as 1-phenyl-1H-tetrazole-5-thiol, is a key intermediate in the synthesis of various biologically active molecules and industrial chemicals. [1] Its unique structure, featuring a tetrazole ring, a phenyl group, and a thiol moiety, allows for diverse chemical modifications, making it a valuable building block in organic synthesis.[1] PMT is notably used as a corrosion inhibitor and in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological disorders.[1][2]

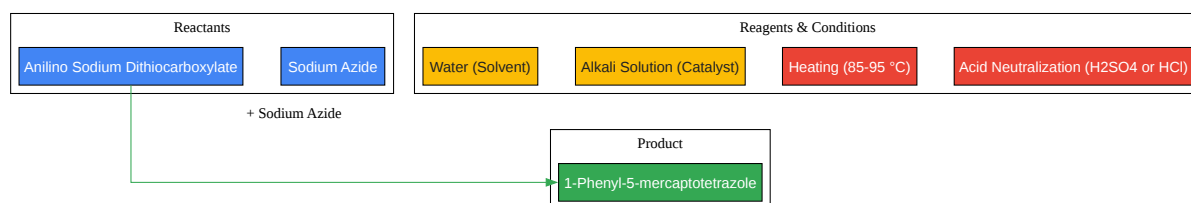
This guide will focus on the most prevalent and industrially viable synthesis methods, providing detailed procedural information and quantitative analysis to facilitate reproducible and efficient laboratory and large-scale production.

Primary Synthesis Pathway: From Anilino Sodium Dithiocarboxylate

A widely employed and high-yield industrial method for the synthesis of 1-Phenyl-5-mercaptotetrazole involves the reaction of anilino sodium dithiocarboxylate with sodium azide in an aqueous medium, followed by acidification.[3] This method is favored for its safety, high purity of the final product, and suitability for large-scale production.[3]

Reaction Scheme

The overall chemical transformation can be summarized as follows:



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Caption: Synthesis of 1-Phenyl-5-mercaptotetrazole from Anilino Sodium Dithiocarboxylate.

Experimental Protocol

The following protocol is based on a patented industrial-scale synthesis method.[3]

Step 1: Reaction Setup

- Charge a 5000L reaction kettle with 290 kg of anilino sodium dithiocarboxylate and 1557 kg of water.
- Begin stirring the mixture.
- Slowly add 303 kg of a 40% (w/w) sodium hydroxide solution, which acts as a catalyst.

- Add 108.6 kg of sodium azide to the reaction mixture under continuous stirring.

Step 2: Cyclization Reaction

- Heat the reaction mixture to 95 °C.
- Maintain this temperature and continue stirring for 10 hours to facilitate the cyclization reaction.
- After the reaction period, take a sample for quality control to ensure the reaction is complete.

Step 3: Isolation of Crude Product

- Once the reaction is complete, cool the mixture to 10 °C.
- Perform suction filtration to separate the solid impurities.
- Heat the filtrate to 30 °C and stir for 30 minutes.
- Neutralize the filtrate by adding 149 kg of concentrated sulfuric acid until the pH of the solution reaches 3.
- Stir for an additional 60 minutes, ensuring the pH remains stable.
- Cool the neutralized solution to 10 °C.
- Collect the precipitated crude product, 1-phenyl-5-mercaptotetrazole, by suction filtration.

Step 4: Purification by Recrystallization

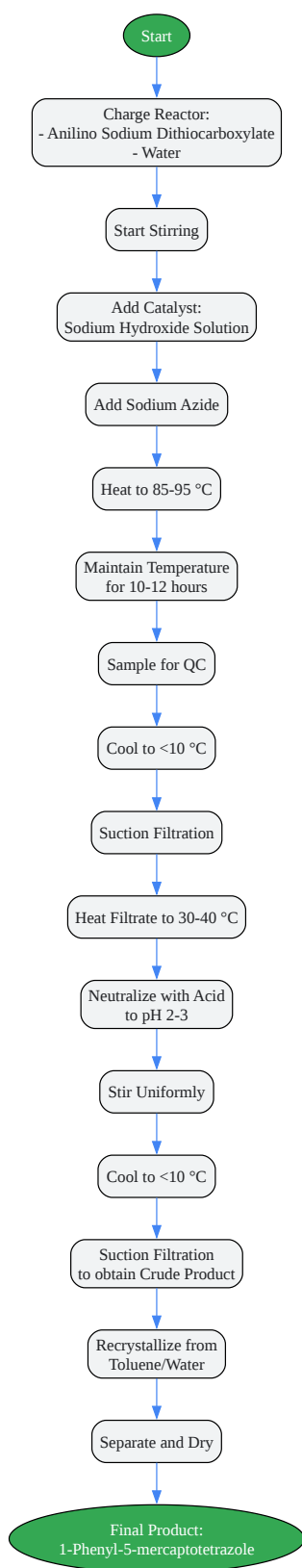
- Dissolve the obtained crude product in 758 L of a recrystallization solution consisting of 90% toluene and 10% water.
- Separate the crystals and dry them to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data from two example batches as described in the source patent.[\[3\]](#)

Parameter	Example 1	Example 2
Reactants		
Anilino Sodium Dithiocarboxylate	290 kg	290 kg
Sodium Azide	108.6 kg	103.6 kg
Water	1557 kg	1167 kg
Catalyst		
Sodium Hydroxide Solution	303 kg (40%)	404 kg (30%)
Reaction Conditions		
Temperature	95 °C	90 °C
Time	10 hours	11 hours
Neutralization Agent		
Concentrated Sulfuric Acid	149 kg	149 kg
Final pH	3	2
Recrystallization Solvent		
Toluene/Water Ratio	90% / 10%	85% / 15%
Solvent Volume	758 L	510 L
Product		
Final Product Mass	253 kg	252 kg
Yield	93.5%	93.1%
Purity (HPLC)	≥ 99%	≥ 99%

Experimental Workflow



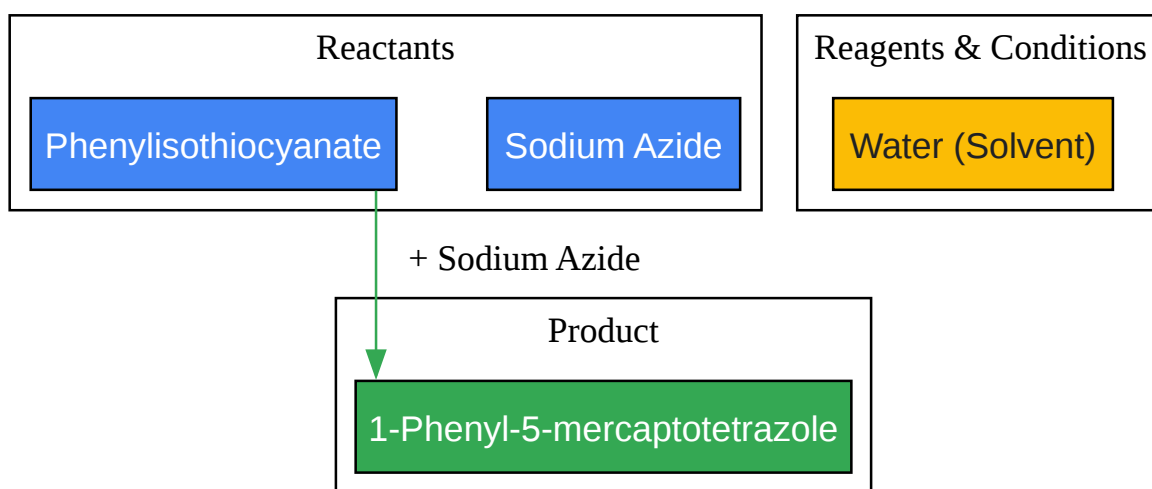
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Caption: Experimental workflow for the synthesis of 1-Phenyl-5-mercaptopotetrazole.

Alternative Synthesis Pathway: From Phenylisothiocyanate

Another common method for the synthesis of 1-Phenyl-5-mercaptotetrazole involves the reaction of phenylisothiocyanate with sodium azide.^[4] This method is also conducted in an aqueous solvent.

Reaction Scheme



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Caption: Synthesis of 1-Phenyl-5-mercaptotetrazole from Phenylisothiocyanate.

While a detailed industrial protocol for this specific pathway was not available in the searched documents, the general principle involves the cycloaddition of the azide to the isothiocyanate group.

Conclusion

The synthesis of 1-Phenyl-5-mercaptotetrazole is most efficiently and safely achieved on an industrial scale through the reaction of anilino sodium dithiocarboxylate with sodium azide. This method provides high yields and a product of high purity. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for the replication and optimization of this synthesis in a research or industrial setting. The alternative pathway from

phenylisothiocyanate provides another viable route, although detailed large-scale protocols are less commonly documented. The choice of synthesis pathway may depend on the availability of starting materials, desired scale of production, and specific purity requirements.

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